molecular formula C14H18BrN3O B262742 N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B262742
M. Wt: 324.22 g/mol
InChI Key: KXQCLUVGUFSBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BIMU8, is a selective agonist for the histamine H2 receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine selectively binds to the histamine H2 receptor, which is predominantly expressed in the stomach, and stimulates acid secretion by parietal cells. This leads to increased gastric acid secretion and a decrease in gastric pH.
Biochemical and Physiological Effects:
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to increase gastric acid secretion and decrease gastric pH in both animal and human studies. It has also been shown to increase mucosal blood flow and reduce gastric mucosal injury in animal models of gastric ulcers.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a selective agonist for the histamine H2 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of H2 receptor activation in various tissues. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several potential future directions for research on N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. These include further studies on its potential therapeutic applications in various diseases, such as GERD, peptic ulcer disease, and asthma. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on gastric acid secretion and mucosal blood flow. Finally, there is a need for the development of safer and more effective H2 receptor agonists for use in both research and clinical settings.

Synthesis Methods

The synthesis of N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with 1,3-diaminopropane to form the intermediate 5-bromo-2-methoxybenzyl-1,3-diaminopropane. This intermediate is then reacted with imidazole-1-propylamine to form the final product, N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and asthma. It has also been studied for its potential use as a diagnostic tool for detecting H2 receptor expression in various tissues.

properties

Product Name

N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Molecular Formula

C14H18BrN3O

Molecular Weight

324.22 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C14H18BrN3O/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3

InChI Key

KXQCLUVGUFSBBY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2

Origin of Product

United States

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